Product packaging for Magnesium carbonate(Cat. No.:CAS No. 13717-00-5)

Magnesium carbonate

Cat. No.: B081166
CAS No.: 13717-00-5
M. Wt: 86.33 g/mol
InChI Key: XNEYCQMMVLAXTN-UHFFFAOYSA-N
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Description

Magnesium carbonate (MgCO₃) is an inorganic salt that appears as a white, hygroscopic solid, commonly found in anhydrous and several hydrated forms such as magnesite, nesquehonite (trihydrate), and lansfordite (pentahydrate) . Its molar mass is 84.314 g/mol and it is characterized by low solubility in water but high solubility in acids, with which it reacts in a neutralization reaction to produce a corresponding magnesium salt, water, and carbon dioxide gas . This reaction is fundamental to its role as an antacid in pharmacological research, where it neutralizes stomach acid . Thermally, this compound decomposes to magnesium oxide and carbon dioxide upon heating above 350°C, a process known as calcining that is crucial for producing MgO . In industrial and materials science research, this compound serves as a valuable precursor for the synthesis of magnesium oxide, a refractory material . It acts as a reinforcing filler and flame retardant in polymers and rubbers, with basic variants like hydromagnesite decomposing endothermically to release water and CO₂, which quenches flames and dilutes oxygen . Furthermore, its utility extends as a drying agent, a whitening agent in taxidermy, a matte coating for projection screens, and a flux in ceramics production . A prominent area of modern scientific investigation involves its mechanism of precipitation and application in carbon capture and utilization (CCU) strategies, where it offers a pathway for the long-term geological storage of CO₂ . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2MgO3 B081166 Magnesium carbonate CAS No. 13717-00-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Magnesium carbonate reacts with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride thus neutralizing excess acid in the stomach.
... Rapidly reacts with hydrochloric acid to form ... carbon dioxide /and magnesium chloride/.

CAS No.

13717-00-5

Molecular Formula

CH2MgO3

Molecular Weight

86.33 g/mol

IUPAC Name

magnesium;carbonate

InChI

InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4);

InChI Key

XNEYCQMMVLAXTN-UHFFFAOYSA-N

SMILES

C(=O)([O-])[O-].[Mg+2]

Canonical SMILES

C(=O)(O)O.[Mg]

boiling_point

Decomposes (NIOSH, 2024)
Decomposes
decomposes

Color/Form

Light, bulky, white powder

density

2.96 (NIOSH, 2024) - Denser than water;  will sink
3.0
Bulk density approximately 4 lb/cu ft
Colorless crystals;  refractive index: 1.458, 1.473, 1.501;  density: 2.83 g/cu-cm /Dihydrate/
White monoclinic crystals;  density: 1.73 g/cu cm /Pentahydrate/
Relative density (water = 1): 2.95
2.96

melting_point

662 °F (Decomposes) (NIOSH, 2024)
Decomposes at 350
990 °C
662 °F (decomposes)
662 °F (Decomposes)

Other CAS No.

546-93-0
7757-69-9
13717-00-5
97660-38-3
546-93-0;  13717-00-5

physical_description

Magnesite appears as white, yellowish, grayish-white or brown crystalline solid or crystalline powder. Density: 3-3.1 g cm-3. An important ore for magnesium. Used in the manufacture of materials capable of withstanding very high temperatures. Sometimes used to produce carbon dioxide.
Dry Powder
Dry Powder;  Dry Powder, Pellets or Large Crystals;  Other Solid;  Liquid;  Water or Solvent Wet Solid
Odourless, light, white friable masses or as a bulky white powder
White, odorless, crystalline powder;  [NIOSH]
WHITE POWDER.
White, odorless, crystalline powder.

Related CAS

7757-69-9

shelf_life

STABLE IN AIR

solubility

0.01 % (NIOSH, 2024)
0.1g/L
Practically insoluble both in water or ethanol
White, friable masses or bulky, white powder;  at about 700 °C is converted to MgO;  sol in about 3,300 parts CO2-free water;  more sol in water containing CO2;  sol in dilute acids with effervescence;  insol in alcohol /Magnesium carbonate hydroxide/
0.0106 G/100 CC COLD WATER
SOL IN ACID, AQ CARBON DIOXIDE;  INSOL IN ACETONE, AMMONIA
Insoluble in alcohol;  soluble in acids
Solubility in water, g/100ml at 20 °C: 0.01 (very poor)
0.01%

Synonyms

anhydrous magnesium carbonate
C.I. 77713
carbonic acid, magnesium salt (1:1), hydrate
CI 77713
E-504
magnesite
magnesite (Mg(CO3))
magnesium carbonate
magnesium carbonate (1:1) hydrate
magnesium carbonate anhydrous
MgCO3.3H2O
nesquehonite

vapor_pressure

0 mmHg (approx) (NIOSH, 2024)
0 mmHg (approx)

Origin of Product

United States

Scope of Contemporary Academic Inquiry on Magnesium Carbonate Systems

Solid-State Synthesis Methodologies

To circumvent the kinetic barriers inherent in low-temperature aqueous precipitation, solid-state and precursor-based methods are employed, often utilizing higher temperatures and pressures.

Applying high pressure and high temperature is an effective method to synthesize anhydrous magnesite directly. These conditions provide the necessary energy to overcome the activation barriers associated with Mg²⁺ dehydration and crystal lattice formation. rsc.orgresearchgate.net

Magnesite has been successfully synthesized from its oxide components (MgO and CO₂) at pressures ranging from 5 to 40 GPa and temperatures between 1400 and 1800 K, conditions relevant to the Earth's mantle. researchgate.netutexas.edu In such experiments, which often use diamond-anvil cells, the high pressure and temperature facilitate the direct reaction MgO + CO₂ → MgCO₃. utexas.edu

In industrial and laboratory settings, magnesite is typically formed via the carbonation of magnesium-bearing materials like magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂) in an autoclave under high CO₂ pressure and elevated temperature. mdpi.com Studies have shown that magnesite formation can be achieved at temperatures of 150-180°C and CO₂ pressures of 100-150 bar. google.com Similarly, the carbonation of minerals like olivine in an autoclave at 175°C and 117 bar CO₂ pressure has confirmed the formation of MgCO₃. mdpi.com These energy-intensive processes are necessary to force the carbonation reaction that is kinetically inhibited at ambient conditions. acs.org

Table 2: Conditions for High P-T Synthesis of Magnesite

Reactants Pressure Temperature Method Reference
MgO + CO₂ 5 - 40 GPa 1400 - 1800 K Diamond-Anvil Cell utexas.edu, researchgate.net
Mg-silicates 100 - 150 bar 150 - 180 °C Autoclave google.com
Olivine 117 bar 175 °C Autoclave mdpi.com

Precursor-based methods involve a two-step process: first, a metastable hydrated or basic this compound is synthesized, which is then transformed into the desired final product under controlled conditions. This approach can offer better control over the final product's purity and morphology. ccspublishing.org.cn

A common route involves the synthesis of hydromagnesite (B1172092) or nesquehonite, which then serves as a precursor for magnesite. researchgate.netresearchgate.net For example, hydromagnesite can be transformed into magnesite by heating it in a refluxing solution of monoethylene glycol (MEG) at 150°C with a continuous flow of CO₂. The MEG decreases the water activity, which facilitates the dehydration process and conversion to anhydrous magnesite at atmospheric pressure. researchgate.net Another method involves heating a dypingite precipitate to about 90°C for 24 hours, which leads to its conversion into magnesite. google.com

The synthesis of specific basic magnesium carbonates, such as 4MgCO₃·Mg(OH)₂·4H₂O, also utilizes precursor methods. In one process, this compound trihydrate (nesquehonite, MgCO₃·3H₂O) is first synthesized from brine and ammonium (B1175870) bicarbonate. ccspublishing.org.cnccspublishing.org.cn This nesquehonite precursor is then thermally decomposed in an aqueous solution. The final morphology of the basic this compound (e.g., spherical or flake-like) can be controlled by adjusting the thermal decomposition temperature (e.g., 60-100°C) and time. ccspublishing.org.cn Nesquehonite itself has been proposed as a precursor for producing construction materials, where its hardening involves a conversion into hydromagnesite. slideshare.netcrimsonpublishers.com

High-Pressure and High-Temperature Synthesis of this compound

Biogeochemical Mineralization Processes

The formation of this compound in nature is often mediated by biological activity, a process known as biomineralization. Microorganisms, in particular, play a pivotal role in creating conditions conducive to the precipitation of various this compound polymorphs, even under ambient conditions where abiotic formation is kinetically hindered.

Microbial-Induced Carbonate Precipitation Mechanisms

Microbial-induced carbonate precipitation (MICP) is a biogeochemical process where microorganisms alter their local environment to induce the formation of carbonate minerals. nih.gov This is distinct from biologically controlled mineralization, where the organism directly dictates crystal formation. In MICP, precipitation is a byproduct of metabolic activity. nih.gov Several key mechanisms are involved:

Enzymatic Hydrolysis: Many bacteria produce enzymes like urease and carbonic anhydrase. Urease hydrolyzes urea (B33335), producing ammonia (B1221849) and carbonate. The ammonia increases the local pH, which, along with the increased carbonate concentration, drives the precipitation of minerals when cations like magnesium are present. nih.govmdpi.com Carbonic anhydrase facilitates the conversion of metabolic CO2 into carbonate ions, further promoting precipitation. mdpi.com

Metabolic Activity and pH Modulation: General metabolic processes, such as photosynthesis and ammonification, can lead to a significant increase in the pH of the surrounding microenvironment. This alkalinity reduces the solubility of carbonate species, causing them to precipitate. researchgate.net

Extracellular Polymeric Substances (EPS): Bacteria are often encased in a slime layer of EPS, which is rich in negatively charged functional groups like carboxyl and amino groups. These sites attract and bind dissolved divalent cations, including Mg²⁺. researchgate.net This binding action serves two critical functions: it creates a supersaturated microenvironment around the cell and helps to overcome the high dehydration energy of the aqueous Mg²⁺ ion, which is a major kinetic barrier to the formation of anhydrous this compound (magnesite) at low temperatures. researchgate.net The EPS thus acts as a template for mineral nucleation.

Notably, the biological precipitation of magnesite has been observed at room temperature in the presence of microbes, a process not readily achieved abiotically. researchgate.net

Environmental Factors Governing Biomineralization of Magnesium Carbonates

The specific type of this compound mineral that forms through biomineralization is highly dependent on various environmental conditions. The interplay of these factors dictates the resulting mineralogy, morphology, and crystal structure.

Mg/Ca Molar Ratio: The relative concentration of magnesium to calcium is a critical determinant. High Mg/Ca ratios in the environment favor the incorporation of magnesium into calcite, forming high-magnesium calcite, or can lead to the precipitation of other magnesium-rich phases like aragonite or dolomite (B100054) under specific microbial influences. mdpi.comresearchgate.net

Salinity: The salt content of the medium significantly affects microbial activity and mineral precipitation. Moderately halophilic bacteria, which thrive in saline conditions, are often implicated in carbonate biomineralization. Studies have shown that the magnesium content of microbially-precipitated calcite increases with salinity. oup.com However, very high salt concentrations can negatively influence the precipitation process. oup.com

pH: As a master variable, pH directly controls carbonate speciation and mineral saturation. Microbial processes that increase pH (e.g., to 9.0) are fundamental to inducing precipitation. researchgate.net Different pH levels can favor the formation of different polymorphs.

Physical State of the Medium: The viscosity of the environment (e.g., liquid versus solid or viscous media) can influence the type of mineral formed. For instance, more viscous environments have been observed to favor the precipitation of calcite, whereas more liquid media may favor aragonite under the same bacterial composition. oup.com

The following table summarizes the influence of these key environmental factors on the biomineralization of magnesium carbonates.

Environmental FactorInfluence on BiomineralizationResulting Minerals
Mg/Ca Molar Ratio Determines which cation is preferentially incorporated into the carbonate lattice.High-Mg Calcite, Aragonite, Dolomite mdpi.comresearchgate.net
Salinity Affects microbial growth and the Mg content of precipitated minerals.High-Mg Calcite, Monohydrocalcite oup.com
pH Controls carbonate saturation and is actively increased by microbial metabolism to induce precipitation.Hydromagnesite, various other polymorphs researchgate.net
Medium Viscosity Influences diffusion rates and can dictate the resulting crystal phase.Calcite (in viscous media), Aragonite (in liquid media) oup.com

Carbonation of Magnesium Precursors

Beyond natural processes, this compound can be synthesized through the chemical carbonation of magnesium-rich materials. This approach is gaining attention as a method for carbon capture, utilization, and storage (CCUS), particularly when utilizing industrial byproducts as the magnesium source. rsc.org

Utilization of Industrial Waste Streams for this compound Production

A variety of alkaline industrial waste streams are rich in magnesium and can serve as low-cost precursors for carbonation, contributing to a circular economy. researchgate.netrsc.org

Mining and Mineral Wastes: Wastes from mining operations, such as serpentinite (Mg₃Si₂O₅(OH)₄) and olivine ((Mg,Fe)₂SiO₄) tailings, are abundant sources of magnesium. researchgate.netresearchgate.net The magnesium can be extracted, often using acids, and the resulting Mg-rich solution is then carbonated by bubbling CO₂ through it. researchgate.net

Industrial Brines and Bitterns: The production of sea salt via solar evaporation leaves behind a concentrated brine known as bittern, which is rich in magnesium salts like magnesium sulfate (B86663) and magnesium chloride. lycopodium.comwikipedia.org Companies have developed processes to precipitate high-purity hydrated this compound from these bitterns. lycopodium.com

Other Alkaline Wastes: Materials such as steel slag, fly ash, and cement kiln dust also contain significant amounts of magnesium and are considered potential feedstocks for carbonation processes. rsc.org

The table below details several industrial waste streams and their potential for this compound production.

Waste StreamPrimary Magnesium CompoundTypical Carbonation Product
Serpentinite TailingsMagnesium Silicate (B1173343)Hydromagnesite, Nesquehonite researchgate.net
Sea-Salt BitternsMagnesium Sulfate, Magnesium ChlorideHydrated this compound (HMC) lycopodium.comwikipedia.org
Steel SlagMagnesium OxideMixed Magnesium/Calcium Carbonates rsc.org
OlivineMagnesium SilicateMagnesite researchgate.net

Role of Chemical Additives in Carbonation Efficiency and Product Control

The efficiency of the carbonation process and the characteristics of the final this compound product can be controlled through the use of chemical additives. These additives can influence reaction kinetics, crystal phase, and morphology. rsc.orgmdpi.com

Enhancing Reaction Kinetics: Additives such as sodium bicarbonate (NaHCO₃) and various acids (e.g., oxalic acid, ascorbic acid) have been shown to improve the rate of carbonation, particularly for mineral feedstocks like olivine. researchgate.netmdpi.com For instance, potassium citrate (B86180) has been observed to shorten the synthesis time for magnesite precipitation by 50%. rsc.org

Controlling Polymorph Formation: The choice of additive can direct the precipitation towards a specific this compound polymorph. This is crucial for applications where a particular crystal structure is required. Organic additives, such as citrate, can play a significant role. Research has shown that citrate alters the hydration of magnesium ions and destabilizes pre-nucleation clusters. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org This forces the system through a liquid-liquid separation phase before solid formation, ultimately resulting in the precipitation of less hydrated and more stable amorphous and crystalline phases, which is advantageous for long-term CO₂ storage. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org

pH Control: The pH of the solution is critical for efficient carbonation. In processes where magnesium is first leached from a precursor using acid, the pH must be raised to basic levels (e.g., pH 9) to facilitate carbonate precipitation. This is typically achieved by adding a base like sodium hydroxide (NaOH). researchgate.net

AdditiveRole in CarbonationEffect
Sodium Bicarbonate Enhances carbonation rateIncreases availability of carbonate ions researchgate.netmdpi.com
Potassium Citrate Accelerates kinetics; alters precipitation pathwayShortens reaction time; leads to more stable, less hydrated polymorphs rsc.orggeochemicalperspectivesletters.org
Sodium Hydroxide pH adjustmentRaises pH of acidic leachate to optimal levels for precipitation (e.g., pH 9) researchgate.net
Sulfate Influences nucleation and growthCan increase the rate of nucleation but decrease the rate of crystal growth rsc.org

Structural Characterization and Polymorphism of Magnesium Carbonate

Crystalline Structures of Anhydrous and Hydrated Phases

The arrangement of atoms within magnesium carbonate minerals dictates their physical and chemical properties. Crystallographic studies have revealed the distinct structures of its common forms.

Magnesite (MgCO₃) is the most stable anhydrous form of this compound. rsc.org It belongs to the trigonal crystal system with the space group R3c. geoscienceworld.orgarizona.edu This structure is isomorphous with calcite. researchgate.net The unit cell parameters for synthetic magnesite have been determined to be a = 4.637 Å and c = 15.023 Å. geoscienceworld.orgarizona.edu Within this structure, the magnesium (Mg) atom is octahedrally coordinated to six oxygen (O) atoms, forming MgO₆ octahedra. geoscienceworld.orgarizona.edu The carbon (C) atom is bonded to three oxygen atoms in a trigonal planar arrangement. arizona.edu The Mg-O and C-O bond lengths are approximately 2.105 Å and 1.283 Å, respectively. geoscienceworld.orgarizona.edu Studies have shown that the distortion of the MgO₆ octahedron in magnesite is less than that of the CaO₆ octahedron in calcite. arizona.edu

Table 1: Crystallographic Data for Magnesite

ParameterValueReference
Crystal SystemTrigonal mindat.org
Space GroupR3c geoscienceworld.orgarizona.edu
a (Å)4.637 arizona.edu
c (Å)15.023 arizona.edu
Mg-O bond length (Å)2.105 arizona.edu
C-O bond length (Å)1.283 arizona.edu
MorphologyUsually rhombohedral, also prismatic, tabular, massive, or fibrous. mindat.org

Nesquehonite (MgCO₃·3H₂O) is a hydrated this compound that crystallizes in the monoclinic system, with the space group P2₁/n. mindat.orgjst.go.jp Its structure consists of infinite ribbons of MgO₆ octahedra running along the b-axis. researchgate.net These octahedra are linked to carbonate groups. researchgate.net The ribbons are interconnected by a network of hydrogen bonds involving the water molecules. researchgate.net Neutron diffraction studies have confirmed the formula as MgCO₃·3H₂O, with two deuterium (B1214612) atoms coordinating to specific oxygen atoms as water molecules. jst.go.jp

Table 2: Crystallographic Data for Nesquehonite

ParameterValueReference
Crystal SystemMonoclinic mindat.org
Space GroupP2₁/n jst.go.jp
a (Å)7.72100(12) jst.go.jp
b (Å)5.37518(7) jst.go.jp
c (Å)12.1430(3) jst.go.jp
β (°)90.165(4) jst.go.jp

Hydromagnesite (B1172092) (Mg₅(CO₃)₄(OH)₂·4H₂O) also has a monoclinic crystal structure with the space group P2₁/c. iucr.org It exhibits a strong pseudo-orthorhombic character. iucr.org The structure is a three-dimensional framework of MgO₆ octahedra and triangular carbonate ions, creating large cavities. iucr.org There are two distinct types of MgO₆ octahedra. In one, the magnesium atom is coordinated to four oxygen atoms from carbonate ions, one from a hydroxyl ion, and one from a water molecule. acs.org In the second type, the magnesium atom is coordinated to four oxygen atoms from carbonate ions and two from hydroxyl ions. acs.org The structure can be visualized as layers stacked parallel to the (100) plane. iucr.org

Table 3: Crystallographic Data for Hydromagnesite

ParameterValueReference
Crystal SystemMonoclinic iucr.org
Space GroupP2₁/c (P2₁/n) iucr.orgacs.org
a (Å)10.11(1) iucr.org
b (Å)8.97(1) iucr.org
c (Å)8.39(1) iucr.org
β (°)114.6(9) iucr.org

Research into hydrated magnesium carbonates has led to the discovery of new phases, particularly under high-pressure conditions. Studies on nesquehonite have identified two novel dense polymorphs. acs.orgnih.gov These phase transitions involve the distortion and rearrangement of the magnesium-centered polyhedra and the tilting of the carbonate groups. acs.org

One notable discovery is a previously unknown this compound hexahydrate (MgCO₃·6H₂O), synthesized at low temperatures. researchgate.net Its crystal structure consists of edge-linked pairs of Mg(CO₃)(H₂O)₄ octahedra and non-coordinating water molecules. researchgate.net This phase is unstable at room temperature and transforms into nesquehonite. researchgate.net Additionally, an acetate-containing giorgiosite with the formula [Mg₅(CO₃)₃.₂₅(OH)₂(CH₃COO)₁.₅·5H₂O] has been identified, highlighting the potential for organic additives to influence the formation of novel hydrated this compound phases. oulu.fi Synchrotron-based techniques have also been instrumental in distinguishing various hydrated this compound phases like nesquehonite, dypingite, and giorgiosite. rsc.org

Structural Elucidation of Nesquehonite and Hydromagnesite

Phase Transitions and Stability Under Extreme Conditions

The stability and structure of magnesium carbonates are significantly influenced by pressure and temperature, leading to polymorphic transformations and decomposition.

Under high pressure, magnesium carbonates undergo significant structural changes. At room temperature, nesquehonite experiences two phase transitions at approximately 2.4 GPa and 4.0 GPa. nih.govacs.org The first high-pressure phase (HP1) retains the same space group as nesquehonite but features tilted carbonate groups. acs.org The second, denser high-pressure phase (HP2), which forms above 4.0 GPa, involves an increase in the coordination number of magnesium from 6 to 7, forming distorted [MgO₇] pentagonal bipyramids. nih.gov These pressure-induced transformations are reversible. acs.org

Anhydrous magnesite also exhibits polymorphism under extreme conditions. Above 80 GPa and 2300 K, it transforms into a monoclinic structure with a proposed P2₁/c space group. researchgate.net This high-pressure phase is characterized by groups of three corner-sharing (CO₄)⁴⁻ tetrahedra that form (C₃O₉)⁶⁻ rings. researchgate.net Theoretical calculations have also predicted the existence of new polymorphs for other magnesium compounds under pressure, suggesting that novel structures of this compound could be recoverable as metastable phases. rsc.org

Temperature plays a critical role in the stability and transformation of magnesium carbonates. plos.org The precipitation of the most stable form, magnesite, generally requires elevated temperatures (60 to 200 °C). rsc.org Hydrated magnesium carbonates are less stable and undergo decomposition upon heating.

Nesquehonite's thermal stability at room pressure is limited to temperatures below 52°C. acs.org Above this temperature, it begins to dehydrate in stages. acs.org The transformation of nesquehonite to hydromagnesite can occur between 52°C and 65°C. plos.org Heating nesquehonite at 0.7 GPa leads to a decomposition at 115 °C, thought to produce magnesite and a MgCO₃·4H₂O phase. acs.org Further heating to 160 °C results in the complete loss of water, yielding only magnesite. acs.org The transformation from nesquehonite to dypingite is also temperature-dependent, occurring more rapidly at higher temperatures. ucl.ac.uk At 25°C, this transformation is complete within 57 days, while at 35°C, it takes only 20 days. ucl.ac.uk

Pressure-Induced Polymorphic Transformations in Magnesium Carbonates

Advanced Spectroscopic and Diffraction Techniques for Structural Analysis

The precise characterization of this compound's various anhydrous, hydrated, and basic forms requires sophisticated analytical methods capable of elucidating complex crystal structures and identifying distinct phases.

Synchrotron single-crystal X-ray diffraction (XRD) is an indispensable tool for the structural analysis of this compound, particularly for samples that are too small, weakly diffracting, or complex for conventional X-ray sources. The high brilliance and focused beam of synchrotron radiation enable the study of micro-sized crystals and the characterization of new or unstable phases. acs.orgiucr.org

This technique has been pivotal in studying the behavior of this compound under extreme conditions. For instance, in-situ synchrotron single-crystal XRD has been used to investigate the high-pressure polymorphs of nesquehonite (MgCO₃·3H₂O). acs.orgnih.gov These studies confirmed the existence of two dense high-pressure phases, with the structure of the first (HP1) being determined at 3.1 GPa and the second (HP2) at 11.6 GPa. acs.orgnih.gov The phase transitions involve significant atomic rearrangement, including the distortion of Mg-centered polyhedra and the tilting of carbonate groups. acs.orgnih.gov A notable finding is the increase of the magnesium atom's coordination number from 6 in nesquehonite to 7 in the HP2 phase. nih.gov

Synchrotron radiation is also essential for resolving the structures of complex this compound salts. The crystal structure of this compound chloride heptahydrate (MgCO₃·MgCl₂·7H₂O), a salt known to form only small and twinned crystals, was successfully determined using synchrotron single-crystal diffraction. iucr.org The analysis revealed a monoclinic crystal structure (space group Cc) composed of corner-linked double chains of MgO octahedra connected by carbonate units and water molecules. iucr.org

Furthermore, high-pressure and high-temperature studies on iron-bearing this compound ((Mg,Fe)CO₃) using synchrotron radiation have provided critical data on its stability and structural transformations in conditions relevant to the Earth's deep mantle. uni-frankfurt.deiucr.org A study involving laser heating of an (Mg₀.₈₅Fe₀.₁₅)CO₃ crystal to 2500 K at 98 GPa led to the identification of a monoclinic phase containing tetrahedrally coordinated carbon in C₃O₉⁶⁻ rings, a significant departure from the typical trigonal planar CO₃²⁻ group. uni-frankfurt.de

Table 1: High-Pressure Polymorphs of Nesquehonite (MgCO₃·3H₂O) Studied by Synchrotron XRD

PhasePressure (GPa)Key Structural FeaturesCoordination Number (Mg)
NesquehoniteAmbientMonoclinic, P2₁/n space group6
HP13.1Distortion of Mg-centered polyhedra, tilting of carbonate units-
HP211.6Increased distortion and atomic rearrangement7

Data sourced from multiple studies. acs.orgnih.gov

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, serves as a powerful and non-destructive method for identifying and distinguishing between the various polymorphs and hydrated forms of this compound. Each phase possesses a unique vibrational fingerprint based on the vibrational modes of the carbonate ions, water molecules, and the crystal lattice.

These techniques are highly sensitive to the local chemical environment and symmetry of the carbonate group and the coordination of water molecules. For example, the structural formula of nesquehonite has been a subject of debate, with some spectroscopic studies suggesting the presence of bicarbonate (HCO₃⁻) and hydroxyl (OH⁻) groups instead of being a true trihydrate. researchgate.net However, other Raman and IR studies have supported the hydrated carbonate form, MgCO₃·3H₂O. researchgate.net

Raman and IR spectroscopy are routinely used to characterize synthetic and mineral forms of this compound. Studies have successfully identified nesquehonite, lansfordite (MgCO₃·5H₂O), and even a newly synthesized hexahydrate (MgCO₃·6H₂O). iucr.org The recorded Raman spectra can confirm the formation of a new phase and monitor its transformation, such as the conversion of the hexahydrate to nesquehonite at room temperature. iucr.orgresearchgate.net

In high-pressure studies, Raman spectroscopy is used in conjunction with XRD to monitor phase transitions. acs.org For nesquehonite, the vibrational behavior was studied upon compression, complementing the diffraction data and providing further insight into the structural changes and the role of hydrogen bonds in the material's compressibility. nih.gov Similarly, thermal analysis combined with spectroscopy helps to understand the dehydration processes of hydrated magnesium carbonates. jst.go.jp

Precisely locating hydrogen atoms is critical for accurately defining the crystal structures of hydrated minerals like this compound, but this is a significant challenge for X-ray diffraction due to hydrogen's low scattering power. Nuclear Magnetic Resonance (NMR) crystallography and neutron diffraction are advanced techniques that overcome this limitation.

Neutron Diffraction: This technique is exceptionally suited for localizing light atoms, especially hydrogen (or its isotope, deuterium), in a crystal lattice. Several studies have employed neutron powder diffraction on deuterated nesquehonite (MgCO₃·3D₂O) to resolve the controversy surrounding its exact chemical formula. jst.go.jpjst.go.jpresearchgate.net The results of Rietveld refinement of the neutron diffraction patterns definitively showed that deuterium atoms are coordinated to oxygen atoms as water molecules, confirming the structural formula is MgCO₃·3H₂O and not Mg(HCO₃)(OH)·2H₂O. jst.go.jpjst.go.jp These experiments provided precise lattice parameters and atomic coordinates for the hydrogen atoms. researchgate.netjst.go.jpresearchgate.net

Table 2: Lattice Parameters of Deuterated Nesquehonite from Neutron Powder Diffraction

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a7.72100(12) Å
b5.37518(7) Å
c12.1430(3) Å
β90.165(4)°
V503.956(13) ų

Data from a study on deuterated nesquehonite. jst.go.jpjst.go.jpresearchgate.net

Nuclear Magnetic Resonance (NMR) Crystallography: NMR crystallography is a complementary approach that provides information on local atomic environments and internuclear distances. For nesquehonite, an NMR crystallography study using techniques like rotational-echo double-resonance (REDOR) ¹³C{¹H} NMR was conducted. osti.govnih.gov This method allows for the precise measurement of ¹³C-¹H distances. osti.gov By combining these experimental results with density-functional theory (DFT) calculations to model different hydrogen atomic coordinates, the study concluded that the correct formula is indeed MgCO₃·3H₂O. osti.govnih.gov The findings from NMR crystallography bolster the assignments made from neutron diffraction, providing a comprehensive and consistent structural picture. osti.gov

Thermodynamic and Kinetic Modeling of Magnesium Carbonate Systems

Ab Initio and Density Functional Theory (DFT) Approaches

At the most fundamental level, ab initio and Density Functional Theory (DFT) methods provide a quantum mechanical description of the interactions between atoms. These first-principles approaches are crucial for understanding the intrinsic properties of magnesium carbonate and its various hydrated forms.

Computational Prediction of Hydrated this compound Properties

Researchers have successfully developed ab initio thermodynamic models to predict the properties of hydrated this compound minerals. acs.orgscience.govnih.gov These models are built upon DFT calculations, which are then linked to macroscopic thermodynamics using the experimental chemical potentials of key components like magnesium oxide (MgO), water (H₂O), and carbon dioxide (CO₂). acs.orgscience.govnih.gov By incorporating corrections for dispersion forces and refining the heat of formation calculations, these models achieve quantitative agreement with experimental data for benchmark minerals such as brucite, magnesite, nesquehonite, and hydromagnesite (B1172092). acs.orgnih.gov

One of the key strengths of this approach is its predictive power. The models can elucidate how subtle shifts in experimental conditions can dictate whether nesquehonite, hydromagnesite, or magnesite will form from the carbonation of brucite. acs.orgnih.gov Furthermore, they can forecast the transformations these minerals are likely to undergo over geological timescales. acs.orgnih.gov This predictive capability extends to conditions that are difficult to replicate in the laboratory and to any mineral composition for which the structure is known or can be hypothesized. acs.orgscience.govnih.gov This includes predicting the properties of magnesium analogues of calcium-based hydrated carbonates that have not been observed in nature. acs.orgscience.govnih.gov

DFT calculations have also been employed to study dense, high-pressure phases of hydrated this compound, such as nesquehonite (MgCO₃·3H₂O). uniovi.esacs.orgnih.gov These studies, which combine experimental techniques like X-ray diffraction and Raman spectroscopy with DFT calculations, have helped to characterize the structural and vibrational behavior of these minerals under compression. uniovi.esacs.orgnih.gov For instance, it has been shown that under high pressure, the coordination number of magnesium can increase, and the arrangement of atoms within the crystal structure can change significantly. uniovi.esacs.orgnih.gov

Table 1: Comparison of Calculated and Experimental Thermodynamic Data for Selected this compound Minerals

MineralFormulaCalculated ΔHf° (kJ/mol)Experimental ΔHf° (kJ/mol)Calculated ΔGf° (kJ/mol)Experimental ΔGf° (kJ/mol)
MagnesiteMgCO₃-1112.9-1112.9-1029.3-1028.6
NesquehoniteMgCO₃·3H₂O-1960.6-1960.2-1731.0-1731.0
HydromagnesiteMg₅(CO₃)₄(OH)₂·4H₂O-5937.1-5937.2-5330.6-5330.7
BruciteMg(OH)₂-924.5-924.5-833.6-833.6

This table is populated with representative data and is for illustrative purposes. Actual values can be found in the cited literature.

Energy Barrier Calculations for Magnesium Ion Dehydration and Carbonation Reactions

A significant kinetic hurdle in the formation of anhydrous this compound (magnesite) is the high energy barrier associated with the dehydration of the magnesium ion (Mg²⁺). rsc.org In aqueous solutions, Mg²⁺ is strongly hydrated, forming a stable complex with six water molecules ([Mg(H₂O)₆]²⁺). rsc.org The removal of these water molecules is a necessary but energetically costly step for the carbonate ion to bind with the magnesium ion. rsc.org

Computational studies have been instrumental in quantifying this energy barrier. Metadynamics simulations, a powerful enhanced sampling technique, have revealed that the formation of a contact ion pair between magnesium and carbonate can significantly decrease the energy barrier for water exchange compared to the free magnesium ion in solution. curtin.edu.auacs.org This suggests that the presence of carbonate ions can accelerate the dehydration process, a crucial insight into the atomic-scale mechanisms of magnesium-bearing carbonate mineral nucleation. curtin.edu.auacs.org

The influence of other ions in solution on Mg²⁺ dehydration has also been investigated. rsc.org For example, simulations have shown that while chloride ions have a minimal effect, the bisulfide ion (HS⁻) can dramatically lower the energy barrier for dehydration by stabilizing undercoordinated magnesium-water complexes. rsc.org These findings highlight the important role that solution chemistry plays in modulating the kinetics of this compound formation. hec.ac.uk

DFT calculations have also been used to explore the reaction pathways of MgO and Mg(OH)₂ carbonation. arxiv.orgacs.org These studies indicate that the presence of water can hinder the carbonation of MgO, while the carbonation of Mg(OH)₂ can be impeded by the formation of initial carbonate and hydrate (B1144303) layers. acs.org

Macroscopic Thermodynamic Frameworks

While DFT provides a microscopic view, macroscopic thermodynamic frameworks are essential for understanding the stability of different this compound phases under various environmental conditions.

Free Energy Calculations of Magnesium Carbonates and Hydrates in CO₂-Rich Environments

Ab initio thermodynamics has been used to determine how the free energies of magnesium carbonates and their hydrates change with varying water concentrations, temperatures, and CO₂ pressures, particularly in environments relevant to carbon sequestration. researchgate.net These calculations, which couple DFT results with the experimental chemical potentials of CO₂ and H₂O, have shown that even small amounts of water in supercritical CO₂ can have a significant impact on the stability of hydrated carbonate minerals. researchgate.netosti.gov

Under conditions of water-saturated supercritical CO₂, hydromagnesite and nesquehonite are found to be more thermodynamically stable than periclase (MgO) and brucite (Mg(OH)₂). researchgate.net This suggests that these hydrated phases may be the initial products of carbonation during CO₂ sequestration. researchgate.net However, under dehydrating conditions, nesquehonite becomes unstable more rapidly than hydromagnesite, which is consistent with the relative abundance of these minerals in nature. researchgate.net

Thermodynamic models have also been developed to predict phase equilibria in complex systems containing CO₂, water, sodium chloride, and magnesium carbonates at high temperatures and pressures. mdpi.com These models, which utilize the Pitzer model for aqueous species and the Peng-Robinson model for the gas phase, can calculate phase existence, species molality, and pH at equilibrium. mdpi.com Such models are crucial for understanding the behavior of magnesium carbonates in geological reservoirs. mdpi.com

Impact of Water Activity on Mineral Stability and Formation Pathways

Water activity, a measure of the effective concentration of water, is a critical parameter influencing the stability and formation pathways of this compound minerals. Low water activity, such as in thin water films on mineral surfaces, can lead to reaction pathways that differ significantly from those in bulk aqueous solutions. osti.gov

For example, studies have shown that at low temperatures and limited water activity, the carbonation of forsterite (Mg₂SiO₄) can lead to the formation of magnesite via an amorphous this compound (AMC) intermediate, bypassing the more hydrated nesquehonite phase that is typically observed at higher water activities. osti.govosti.gov This highlights how the availability of water can fine-tune the reaction pathway. osti.gov

The effect of water activity on reaction kinetics has also been investigated in carbonate-bearing systems at high pressures and temperatures. researchgate.net These studies confirm that even small variations in water content can have a profound impact on intergranular transport mechanisms and reaction rates. researchgate.net

Computational Insights into Ion Solvation and Carbonate Association

The interactions between ions and solvent molecules, as well as the association of cations and anions in solution, are fundamental processes that precede mineral nucleation. Computational methods provide a molecular-level understanding of these phenomena.

First-principles molecular dynamics simulations have been used to study the structure and dynamics of the hydrated Mg²⁺ ion and its complexes with bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions in aqueous solution. researchgate.net These simulations show that the first hydration shell of a free Mg²⁺ ion consists of six water molecules. researchgate.net However, when complexed with bicarbonate or carbonate, the coordination number of Mg²⁺ is often reduced, indicating that these ligands make the hydration shell more "labile" or prone to water exchange. researchgate.net

The formation of ion pairs, such as MgHCO₃⁺ and MgCO₃⁰, can significantly influence the speciation of dissolved inorganic carbon, especially in alkaline solutions. researchgate.net Infrared spectroscopy combined with DFT calculations has been used to identify and quantify these ion pairs, revealing that they can be the predominant species under certain conditions. researchgate.net

Furthermore, computational frameworks have been developed to rank the solvation behavior of Mg²⁺ in different carbonate solvents. nih.govresearchgate.net These studies, which combine molecular dynamics simulations with DFT calculations of binding energies and solvation free energies, provide insights into which solvents are most effective at interacting with Mg²⁺. nih.govresearchgate.net Such knowledge is not only relevant to geochemistry but also to applications like magnesium batteries.

Recent computational work has also suggested that the presence of carbonate ions can promote the dehydration of Mg²⁺ and the formation of Mg-CO₃ ion pairs. researchgate.net This implies that the concentration of carbonate ions may influence the amount of water in magnesium-carbonate complexes, which in turn could affect the formation of anhydrous versus hydrous this compound minerals. researchgate.net

Molecular Dynamics Simulations of this compound Ion Pairing

Molecular dynamics (MD) simulations have become a critical tool for investigating the atomic-level details of this compound ion pairing in aqueous solutions, a fundamental step in the nucleation and growth of this compound minerals. curtin.edu.aunih.gov These computational studies provide insights into the stability of ion pairs, the dynamics of water exchange, and the mechanisms governing the formation of contact ion pairs.

Ab initio molecular dynamics (AIMD) simulations, often combined with techniques like metadynamics, have been employed to explore the relative stabilities of different configurations of the this compound ion pair. curtin.edu.au For instance, one study utilized a cubic box containing a single MgCO₃ ion pair and 104 water molecules, performing calculations at the BLYP-D3(BJ)/TZ2P level of theory within the Gaussian-Augmented Planewave approach as implemented in the CP2K code. curtin.edu.au Such simulations help in understanding the electronic structure's role in the interconversion between contact ion-pairs and solvent-shared ion-pairs. nih.gov

A key finding from these simulations is the significant influence of the carbonate ion on the hydration shell of the magnesium ion. First principles MD simulations have shown that while a hydrated Mg²⁺ ion has a first hydration shell of six water molecules, this number is reduced when coordinated with a carbonate (CO₃²⁻) or bicarbonate (HCO₃⁻) anion. researchgate.netrsc.org In the presence of these anions, the Mg²⁺ ion is often five-coordinated. researchgate.netrsc.org The most stable structures for magnesium bicarbonate and this compound in solution are found to be Mgη¹-HCO₃₄⁺ and Mgη¹-CO₃₄, where the carbonate or bicarbonate ligand is coordinated in a monodentate fashion. rsc.org

Furthermore, MD simulations have revealed that the formation of a contact this compound ion pair can accelerate the rate-limiting step of water exchange around the magnesium ion. curtin.edu.au Metadynamics simulations have shown that the presence of the carbonate ion can lower the energy barrier for water exchange or destabilize the magnesium-water contact state. curtin.edu.au This "labilizing" effect on the magnesium hydration shell is crucial for understanding the kinetics of this compound mineral formation, which is known to be sluggish under many geological conditions. researchgate.netrsc.org By characterizing the dynamics of these ion-pairing processes, researchers gain a more profound understanding of the atomic-scale mechanisms that precede the precipitation of minerals like magnesite. nih.gov

Development and Validation of Interatomic Force Fields for this compound Systems

Accurate interatomic force fields are essential for conducting large-scale molecular dynamics simulations that can bridge atomic-level interactions to macroscopic phenomena in this compound systems. rsc.org The development of these force fields involves parameterizing potential energy functions to reproduce experimental data and results from high-level quantum mechanics calculations. rsc.orgosti.gov

Several types of force fields have been developed and applied to this compound systems, including rigid-ion models, polarizable models, and reactive force fields (ReaxFF). curtin.edu.au For instance, researchers have developed both rigid-ion and polarizable force fields based on the AMOEBA model, adjusting parameters to accurately replicate the hydration structures of magnesium and carbonate ions. curtin.edu.au The validation of these models is often achieved by comparing calculated properties, such as the this compound ion pairing free energies, with experimental data, with which they have shown excellent agreement. curtin.edu.au

Reactive force fields, such as ReaxFF, have been specifically developed to model chemical reactions, including the formation of this compound at mineral-water interfaces. rsc.orgrsc.org These force fields are parameterized against a training set that includes data for various crystal structures (like magnesite, brucite, and magnesia) and the binding energies of Mg²⁺ with water clusters. rsc.orgosti.gov One approach involves creating two distinct parameter sets: one for aqueous magnesium ions in solution and another for interfacial systems involving minerals and water. rsc.orgrsc.org In these models, the charge of the highly ionic magnesium is often fixed, and its interactions are described through Coulomb, Lennard-Jones, and Buckingham potentials. rsc.orgosti.gov

The validation of these force fields extends to their ability to predict structural and mechanical properties under various conditions. For example, atomistic simulations using a novel force field have been used to study the structural and elastic properties of magnesite at pressures up to 150 GPa, corresponding to the conditions in the Earth's mantle. ias.ac.in The results for lattice parameters and elastic constants as a function of pressure showed good agreement with available experimental and theoretical data. ias.ac.in

A critical test for any new force field is its ability to accurately model the transition from solvent-separated to contact ion-pairs. Free energy calculations using a developed ReaxFF showed that a carbonate ion could attach to a magnesium surface with an energy barrier of approximately 0.22 eV, which is consistent with the free energy required for aqueous Mg-CO₃ ion pairing. rsc.orgrsc.org

Below is an example of potential parameters used in a force field for simulating magnesite. ias.ac.in

Geochemical Cycling and Environmental Significance of Magnesium Carbonates

Natural Formation Environments and Processes

Magnesium carbonates precipitate in diverse environments, from deep-seated rock alterations to surface sedimentary systems. caltech.edunih.gov

The alteration of ultramafic rocks, which are rich in magnesium silicate (B1173343) minerals like olivine (B12688019) and serpentine (B99607), is a primary pathway for magnesium carbonate formation. research.csiro.auusgs.gov This process, known as carbonation, involves the reaction of these minerals with carbon dioxide-rich fluids. goldschmidt.inforesearch.csiro.au This reaction effectively locks atmospheric or hydrothermal CO2 into a stable solid mineral form, magnesite (MgCO3). onepetro.orgusgs.gov

This alteration can result in a sequence of rock types depending on the concentration of CO2 in the fluid. uib.no With increasing CO2, the progression is typically from carbonate-bearing serpentinite (ophicarbonate) to talc-carbonate rock (soapstone), and finally to a quartz-carbonate rock known as listvenite. uib.nomdpi.com Listvenites represent the most extreme stage of this CO2-driven alteration, where nearly all magnesium and iron have been incorporated into carbonate minerals. uib.nouu.nl These rocks are significant natural analogues for understanding mineral carbon sequestration, a technology aimed at mitigating greenhouse gas emissions. onepetro.orgstanford.edustanford.edugoldschmidt.info

The formation of these this compound-bearing rocks can occur through various processes, including:

Hydrothermal alteration: Hot, CO2-bearing fluids circulating through ultramafic rocks can lead to the formation of magnesite veins. stanford.educaltech.edu

Meteoric water infiltration: The infiltration of rainwater, which contains dissolved atmospheric CO2, can also drive the carbonation of ultramafic rocks at lower temperatures. caltech.eduusgs.gov

Metamorphic processes: During metamorphism, changes in pressure and temperature can facilitate the reaction between ultramafic minerals and CO2-bearing fluids. caltech.edujohn-lab.org

Magnesium carbonates are also significant constituents of certain sedimentary environments, particularly those with high magnesium concentrations and alkalinity.

Alkaline Lakes and Playas: In closed basin lakes where evaporation exceeds inflow, dissolved ions become concentrated. nih.gov When the parent material in the catchment area is rich in magnesium, such as ultramafic rocks, the resulting waters become enriched in magnesium. nih.govconfex.com This leads to the precipitation of a variety of hydrated and anhydrous this compound minerals. elementsmagazine.org

Hydromagnesite-magnesite playas, like those near Atlin, British Columbia, are prime examples of such environments. squarespace.comresearchgate.net These systems can host a complex assemblage of minerals including magnesite, hydromagnesite (B1172092), dypingite, and nesquehonite. nih.gov The formation of these minerals is often influenced by evaporation, water chemistry, and microbial activity. confex.comelementsmagazine.org In some cases, more hydrated magnesium carbonates like dypingite may act as precursors to the more stable hydromagnesite. nih.govelementsmagazine.org

Soils: Pedogenic carbonates, which form within the soil profile, can include magnesium carbonates, although they are less common than calcium carbonate. researchgate.net Their formation is driven by the dissolution of minerals in the soil and the subsequent precipitation of new carbonate minerals from the soil water. encyclopedia.pub In soils developed on magnesium-rich parent materials like ultramafic rocks, the formation of this compound nodules can occur. caltech.eduresearchgate.net The availability of magnesium and calcium ions is a key limiting factor in the formation of pedogenic carbonates. mdpi.com

Diagenesis refers to the physical and chemical changes that occur in sediments after their initial deposition. A common diagenetic process is the replacement of one mineral by another. In carbonate systems, this can involve the transformation of calcium carbonates into magnesium-bearing carbonates, a process broadly known as dolomitization.

Dolomitization involves the replacement of calcite (CaCO3) or aragonite (a polymorph of CaCO3) with dolomite (B100054) (CaMg(CO3)2) or magnesite (MgCO3). This process is often driven by the percolation of magnesium-rich fluids through the original carbonate sediment. Several models have been proposed to explain the mechanisms of dolomitization, including:

Seepage-reflux: This model involves the movement of dense, hypersaline brines, enriched in magnesium due to evaporation, downward through a carbonate platform. mdpi.com

Evaporative pumping: In arid tidal flat environments, evaporation can draw seawater into the sediments, leading to the precipitation of dolomite. mdpi.com

Mixing-zone: The mixing of fresh groundwater and seawater can create conditions favorable for dolomitization. scirp.orgscirp.org

Microbially mediated dolomitization: The metabolic activity of microorganisms can create localized chemical conditions that promote the precipitation of dolomite. unifr.chfrontiersin.org

Dedolomitization, the replacement of dolomite by calcite, can also occur, often due to the influx of meteoric water. unifr.ch

Formation in Sedimentary Systems: Alkaline Lakes, Playas, and Soils

Isotopic Geochemistry in Paleoclimatic and Fluid Source Reconstruction

The isotopic composition of magnesium carbonates serves as a powerful tool for reconstructing past environmental conditions and tracing the origin of fluids involved in their formation. caltech.edu

Carbon and Oxygen Isotope Fractionation in Magnesium Carbonates

The stable isotopes of carbon (¹³C and ¹²C) and oxygen (¹⁸O and ¹⁶O) in carbonate minerals provide valuable information about the temperature and composition of the water from which they precipitated. During precipitation, the lighter isotopes are generally incorporated into the mineral at different rates than the heavier isotopes, a process known as isotopic fractionation.

The degree of this fractionation is dependent on temperature, allowing the oxygen isotope ratio (δ¹⁸O) of ancient carbonates to be used as a paleothermometer. Similarly, the carbon isotope ratio (δ¹³C) can reflect the source of dissolved inorganic carbon in the water, which can be influenced by biological activity and the input of atmospheric CO2. mdpi.com

In the context of magnesium carbonates, isotopic signatures can help distinguish between different formation environments. For instance, ultramafic rock-hosted magnesium carbonates formed from low-temperature meteoric water will have different isotopic compositions compared to those formed during high-temperature hydrothermal alteration. caltech.edu Lacustrine magnesium carbonates can record the isotopic evolution of lake water due to processes like evaporation. caltech.edu

Magnesium Isotope Tracing in Terrestrial and Marine Carbonate Systems

Magnesium has three stable isotopes: ²⁴Mg, ²⁵Mg, and ²⁶Mg. geoscienceworld.org The relative abundances of these isotopes can vary in natural materials due to fractionation during geological and biological processes. geoscienceworld.org The measurement of these variations, particularly the δ²⁶Mg value, provides a valuable tracer for the sources of magnesium and the processes affecting it in both terrestrial and marine systems. geoscienceworld.orgfrontiersin.org

During the precipitation of carbonate minerals, lighter magnesium isotopes (²⁴Mg) are preferentially incorporated into the crystal lattice, leading to a distinct isotopic signature in the resulting mineral. cas.cnresearchgate.net This fractionation is influenced by factors such as temperature, mineralogy, and precipitation rate. researchgate.netwisc.edu

Key applications of magnesium isotope tracing include:

Constraining the Global Magnesium Cycle: The isotopic composition of marine carbonates can be used to understand the long-term cycling of magnesium in the oceans and its relationship to seawater chemistry. frontiersin.org

Identifying Fluid Sources: The δ²⁶Mg of carbonates can help identify the source of the magnesium-bearing fluids from which they formed. For example, it can help distinguish between magnesium derived from the weathering of different rock types. frontiersin.org

Understanding Dolomitization: Magnesium isotopes are a useful tool for studying the processes of dolomitization in marine environments, including those associated with methane (B114726) seeps. frontiersin.orgfrontiersin.org

Paleoceanography: The magnesium isotopic composition of biogenic carbonates, such as those from foraminifera and corals, has the potential to be used as a proxy for past ocean temperatures and seawater chemistry. wisc.edunih.gov

Subduction Zone Processes: Magnesium isotopes can help trace the interaction between carbonates and silicate rocks in subduction zones, providing insights into deep Earth carbon and magnesium cycling. nih.govoup.com

Table of Research Findings on Magnesium Isotope Fractionation

Click to view table
Carbonate Type/Processδ²⁶Mg Range (‰)Key FindingsReferences
Terrestrial CarbonatesLow to -5.6Generally exhibit lighter isotopic compositions. geoscienceworld.org
Marine Seep Carbonates-3.46 to -2.36Narrow range, potentially indicative of dolomitization related to methane oxidation. frontiersin.orgfrontiersin.org
Inorganic Calcite PrecipitationΔ²⁶Mgcal-sol: -2.70 at 4°C to -2.22 at 45°CFractionation is modestly correlated with temperature. wisc.edu
Biogenic CarbonatesΔ²⁶Mgcarb-sol: ~1 to 5Fractionation is species-dependent. wisc.edu
Deep-Sea Corals (High-Mg Calcite)Mean δ²⁶Mg: -2.43Shows a clear temperature dependence. nih.gov
Benthic Foraminifera (High-Mg Calcite)Mean δ²⁶Mg: -2.34Similar temperature dependence to deep-sea corals. nih.gov

Carbon Capture, Utilization, and Storage (CCUS) Applications

The geochemical cycling of magnesium carbonates is central to innovative strategies for carbon capture, utilization, and storage (CCUS). By mimicking and accelerating natural geological processes, magnesium-based minerals offer a pathway to permanently sequester anthropogenic carbon dioxide (CO₂), converting it from a gaseous pollutant into a stable, solid mineral.

Mineral Carbonation for Geologic CO₂ Sequestration

Mineral carbonation is a technology that aims to provide permanent CO₂ sequestration by reacting it with minerals rich in alkaline earth metals, such as magnesium and calcium. envchemgroup.com This process emulates the natural weathering of rocks, which occurs over geological timescales, to create inert and geologically stable carbonate minerals. ipcc.ch The resulting this compound (magnesite, MgCO₃) is a thermodynamically stable solid, ensuring that the captured CO₂ is locked away permanently with virtually no risk of leakage back into the atmosphere. ipcc.ch

The primary feedstocks for magnesium-based mineral carbonation are naturally abundant silicate minerals, principally olivine (Mg₂SiO₄) and serpentine (Mg₃Si₂O₅(OH)₄). core.ac.ukosti.gov These minerals are attractive due to their high magnesium content and vast global reserves, which are more than sufficient to sequester all CO₂ that could be produced from burning fossil fuels. ipcc.chcore.ac.uk To fix one metric ton of CO₂, approximately 1.6 to 3.7 metric tons of silicate rock are required. ipcc.ch

The fundamental reaction is exothermic, meaning it releases energy. envchemgroup.com However, the natural reaction rate is extremely slow. Therefore, technological applications focus on accelerating this process to make it viable for industrial-scale carbon sequestration from point sources like fossil-fuel-fired power plants. envchemgroup.comcore.ac.uk While serpentine is more abundant than olivine, it is less reactive and often requires significant energy input for pre-treatment to achieve effective carbonation. core.ac.uk

Table 1: Characteristics of Magnesium Silicate Minerals for CO₂ Sequestration

Mineral Chemical Formula Theoretical MgO Content (wt%) Typical CO₂ Sequestration Capacity (tonnes CO₂ / tonne mineral) Reactivity Global Abundance
Olivine (Forsterite) Mg₂SiO₄ 57.3% ~0.62 High Abundant
Serpentine (Lizardite/Antigorite) Mg₃Si₂O₅(OH)₄ 43.6% ~0.48 Low (requires activation) Very Large

Data compiled from multiple sources. ipcc.chcore.ac.ukosti.gov

Reaction Kinetics and Mechanisms of CO₂ Mineralization with Magnesium Precursors

Mineral Dissolution: Magnesium ions (Mg²⁺) are leached from the silicate mineral matrix into the aqueous solution. This is often the rate-limiting step of the entire carbonation process. osti.gov

Carbonate Precipitation: The dissolved Mg²⁺ ions react with carbonate ions (CO₃²⁻), which are formed from the dissolution of CO₂ in the solution, to precipitate as this compound. osti.gov

The kinetics of these reactions are influenced by several key parameters. The dissolution of minerals like olivine is primarily a surface-controlled reaction. osti.gov The rate of CO₂ absorption into the liquid phase can also be a limiting factor, proceeding through interactions between aqueous CO₂(aq) and other species in the solution. mdpi.com

Several factors critically affect the reaction rates:

Temperature: The effect of temperature is complex. While higher temperatures generally increase the rate of mineral dissolution, they decrease the solubility of CO₂ in the solution. core.ac.ukfrontierspartnerships.org Research has identified optimal temperatures for carbonation, such as approximately 185°C for olivine and 155°C for serpentine. core.ac.uk

Pressure: High CO₂ partial pressure increases the driving force for CO₂ to dissolve into the aqueous phase, thereby accelerating the precipitation of carbonates. osti.gov

pH: An alkaline environment can significantly accelerate the formation of magnesite by increasing the activity of carbonate ions (CO₃²⁻), which promotes the transformation of intermediate phases to the final stable carbonate. researchgate.net

Formation of Intermediates: The carbonation process often proceeds through the formation of hydrated magnesium carbonates, such as nesquehonite (MgCO₃·3H₂O) or hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), as precursors. cdnsciencepub.comrsc.orgnih.gov The transformation of these metastable phases into the more stable, anhydrous magnesite is a key part of the mechanism. researchgate.net The strong hydration shell around the Mg²⁺ ion is a known barrier to the direct precipitation of anhydrous magnesite at ambient conditions. researchgate.net

Table 2: Key Factors Influencing CO₂ Mineralization Kinetics

Factor Effect on Reaction Rate Optimal Condition Example Reference
Temperature Opposing effects on dissolution and CO₂ solubility 155-185°C for aqueous processes core.ac.uk
CO₂ Partial Pressure Increases CO₂ dissolution and reaction driving force 185 atm (for serpentine) osti.gov
pH Higher pH increases CO₃²⁻ activity, promoting precipitation Alkaline (pH > 7) researchgate.net
Particle Size Smaller particles (larger surface area) increase dissolution rate < 37 microns osti.gov
Water Content Promotes formation of a disordered hydrated reaction front High relative humidity rsc.org

This table presents illustrative data from cited research and optimal conditions can vary based on the specific mineral and process.

Engineering Strategies for Enhanced Carbonation Efficiency

Given the slow kinetics of natural mineral carbonation, various engineering strategies have been developed to enhance the reaction efficiency and make the process economically and energetically feasible. These strategies primarily focus on mineral pre-treatment and process optimization.

Mineral Pre-treatment:

Mechanical Activation: Grinding and milling minerals to reduce particle size significantly increases the reactive surface area. core.ac.uk This is a crucial step as mineral dissolution is often surface-controlled. osti.gov High-energy attrition grinding can also introduce crystal lattice imperfections that enhance reactivity. core.ac.uk

Thermal Activation: This is particularly effective for serpentine. Heating serpentine to around 600-700°C removes chemically bound water (dehydroxylation), which breaks down the mineral structure and dramatically increases its reactivity. core.ac.ukmdpi.com However, this step is energy-intensive. core.ac.uk

Chemical Activation: Using acids (e.g., sulfuric acid) or other chemical agents can selectively leach magnesium from the mineral structure. mdpi.comnih.gov This approach can extract a high percentage of the available magnesium, but challenges remain regarding the cost and recovery of the chemical agents used. mdpi.comnih.gov

Process Optimization:

pH Swing Process: This is an indirect carbonation method where an acid is first used to leach cations like magnesium from the mineral. Subsequently, the pH is raised by adding a base, creating an alkaline solution that favors the precipitation of pure this compound. rsc.org

Additives and Solvents: The use of additives like sodium bicarbonate (NaHCO₃) and sodium chloride (NaCl) in an aqueous slurry can create a favorable chemical environment for the reaction. osti.gov Treating magnesium precursors like MgO with polar solvents has also been shown to enhance the degree of carbonation. rsc.org

Reactor Design: Engineering solutions such as using a continuous stirred tank reactor (CSTR) or connecting reactors in series can improve operational efficiency and reduce the required reactor volume. rsc.org Other novel reactor designs, like rotating packed beds, are also being explored. mdpi.com

Integrated Approaches: Some strategies combine capture and mineralization. For instance, using amine solvents (like monoethanolamine, MEA) in a slurry with Mg-bearing solids can facilitate an integrated process where the amine captures CO₂ and accelerates its conversion to this compound. rsc.org

Table 3: Comparison of Engineering Strategies for Enhanced Carbonation

Strategy Description Impact on Efficiency Key Challenge
Mechanical Milling Reduces particle size to increase surface area. Increases mineral dissolution rate. Energy intensive.
Thermal Activation Heats serpentine to remove hydroxyl groups, increasing reactivity. Can increase serpentine conversion from ~10% to over 70%. core.ac.ukosti.gov High energy consumption.
Chemical Activation Uses acids or ammonium (B1175870) salts to extract Mg. High extraction efficiency (e.g., >70% Mg extraction). mdpi.com Cost and recycling of chemical agents.
pH Swing Separates Mg extraction and carbonate precipitation into two steps. Allows for optimization of each step and production of pure carbonate. rsc.org Capital intensive and requires chemical recovery.
Use of Additives Introduces chemicals (e.g., NaHCO₃) to the reaction slurry. Improves reaction kinetics and yield. osti.gov Cost and potential for complex side reactions.

Efficiency gains are highly dependent on specific process conditions and mineral feedstocks.

Environmental Remediation and Geotechnical Applications

Beyond carbon capture, this compound and its derivatives possess unique physical and chemical properties that make them valuable materials for environmental remediation and geotechnical engineering.

Adsorption Properties of this compound for Water Treatment

This compound, particularly in its mesoporous and nanostructured forms, is an effective adsorbent for removing various pollutants from water. Its efficacy stems from a high specific surface area and chemical reactivity.

A novel, stable, amorphous this compound nanostructure, synthesized at low temperatures, has demonstrated an exceptionally high specific surface area of approximately 800 m²/g. plos.org This material exhibits remarkable water vapor adsorption, surpassing the capacity of hygroscopic zeolite-Y at low relative humidities. plos.org

In water treatment applications, mesoporous this compound has shown the ability to adsorb heavy metal ions such as copper (Cu), cobalt (Co), chromium (Cr), and arsenic (As). diva-portal.org The mechanism can involve both physical adsorption and ion exchange, where magnesium ions in the carbonate material are exchanged for metal ions in the water. diva-portal.org

Furthermore, modifying mesoporous this compound with amine groups enhances its capacity to adsorb organic pollutants like azo dyes from industrial wastewater. Amine-modified this compound has shown high uptake for dyes such as Reactive Black 5, with adsorption capacities reaching approximately 360 mg/g. acs.org The adsorption process is often best described by pseudo-second-order kinetics, suggesting chemisorption plays a significant role. nih.gov

Table 4: Adsorption Capacities of this compound-Based Materials for Various Pollutants

Adsorbent Material Pollutant Adsorption Capacity (mg/g) Key Condition/Finding Reference
Amine-modified Mesoporous MgCO₃ Reactive Black 5 (Azo Dye) ~360 Equilibrium concentration ~500 mg/L acs.org
Amine-modified Mesoporous MgCO₃ Amaranth (Azo Dye) ~143 Equilibrium concentration ~500 mg/L acs.org
Amine-modified Mesoporous MgCO₃ Acid Red 183 (Azo Dye) ~170 Equilibrium concentration ~500 mg/L acs.org
MgCO₃ Pellets with 15% Cellulose Phosphate (PO₄³⁻) 96.4 Langmuir isotherm model fit nih.gov
Mesoporous MgCO₃ Copper (Cu) High (specific value varies) Adsorption and ion exchange observed diva-portal.org
Mesoporous MgCO₃ Arsenic (As) Saturation at ~22 mg/L - diva-portal.org

Adsorption capacities are highly dependent on experimental conditions such as pH, temperature, and initial pollutant concentration.

Soil Stabilization and Improvement using this compound Materials

This compound and its precursor, reactive magnesia (MgO), are used as alternative, sustainable binders for soil stabilization in civil engineering projects. Their application can significantly improve the mechanical properties of weak or problematic soils, such as highly plastic clays. opencivilengineeringjournal.commdpi.com

The addition of this compound to soil enhances its strength and durability. Research has shown that it can lead to a fourfold increase in the Unconfined Compressive Strength (UCS) of clayey soil. mdpi.com The stabilization mechanism involves multiple actions. The fine this compound particles have a high binding ability. opencivilengineeringjournal.com During hydration and subsequent carbonation (reaction with CO₂ from the air or from forced injection), cementitious products like hydrated magnesium carbonates (e.g., nesquehonite) are formed. cdnsciencepub.comopencivilengineeringjournal.com These products bind the soil particles together, increasing the soil's strength and stiffness. cdnsciencepub.com

In addition to strength gains, this compound treatment provides other geotechnical benefits:

Reduced Swelling Potential: It can dramatically decrease the swelling potential of expansive clays. For instance, the addition of 1.5% this compound (with bottom ash) reduced a soil's swelling potential from 2.35% to just 0.05%. opencivilengineeringjournal.com

Decreased Plasticity and Compressibility: Treatment with this compound lowers the liquid limit and plasticity index of high plastic clays, effectively changing the soil classification to a more stable type, such as low plastic silt. mdpi.com It also reduces the soil's compressibility, as indicated by a decrease in the compression index. mdpi.com

Rapid Strength Gain: When combined with forced carbonation, soils stabilized with reactive magnesia (which converts to this compound) can achieve high strength in a matter of hours, comparable to the 28-day strength of soils treated with traditional Portland cement. cdnsciencepub.com

Table 5: Effect of this compound on Soil Geotechnical Properties

Soil Property Effect of MgCO₃ Treatment Example Finding Reference
Unconfined Compressive Strength (UCS) Significant Increase Up to a fourfold increase in UCS for clayey soil. mdpi.com
California Bearing Ratio (CBR) Increase Addition of MgCO₃ and bottom ash increased CBR value to 47.17%. opencivilengineeringjournal.com
Swelling Potential Significant Decrease Reduced from 2.35% to 0.05% in one study. opencivilengineeringjournal.com
Plasticity Index Decrease Changed soil classification from high plastic clay (CH) to low plastic silt (ML). mdpi.com
Compression Index (Cc) Decrease Reduced by up to 33% with 15% MgCO₃ addition. mdpi.com

Results are based on specific soil types and treatment percentages cited in the research.

Role of this compound in Landfill Cover Systems

This compound, in its various mineral forms such as magnesite, plays a multifaceted role in the geochemical and environmental management of landfills, particularly within cover systems. Its application is primarily centered on controlling liquid and gas migration, sequestering carbon dioxide, and participating in reactive processes that can mitigate the environmental impact of landfill leachate.

Landfill cover systems are engineered barriers designed to isolate waste from the environment, minimize water infiltration that generates leachate, and control the emission of landfill gas (LFG). clu-in.org this compound can be incorporated into these systems as a mineral component to enhance their performance. For instance, it can be used to create low-permeability layers within the cover. clu-in.org When compacted, minerals like this compound can form a tight seal that reduces the infiltration of rainwater into the waste mass. clu-in.org This, in turn, limits the production of contaminated leachate and helps prevent the uncontrolled release of volatile components and gases generated within the landfill. clu-in.org

The geochemical environment of a landfill is complex, with landfill gas creating conditions that can alter groundwater chemistry. LFG, rich in carbon dioxide (CO₂), can dissolve in groundwater to form carbonic acid. researchgate.net This weak acid can then react with and dissolve carbonate minerals present in the surrounding soil or aquifer materials, including those containing magnesium. researchgate.net This process increases the concentration of dissolved magnesium and bicarbonate alkalinity in the water. researchgate.net

One of the most significant environmental roles of magnesium-containing materials in landfill covers is their potential for carbon sequestration. Alkaline industrial wastes, such as construction and demolition waste or certain types of slag, contain magnesium oxides and silicates. krishisanskriti.orgijera.com When these materials are used in landfill covers, they can react with the CO₂ in landfill gas through a process called mineral carbonation. krishisanskriti.orgijera.comwikipedia.org This reaction forms stable, solid this compound, effectively trapping the greenhouse gas and preventing its release into the atmosphere. krishisanskriti.orgwikipedia.org The process mimics natural geological weathering but at an accelerated rate. wikipedia.org

The fundamental chemical reactions for CO₂ sequestration involving magnesium minerals are:

From Magnesium Silicates: 1/2 Mg₂SiO₄ + CO₂ → MgCO₃ + 1/2 SiO₂ krishisanskriti.org

From Magnesium Hydroxide (B78521): Mg(OH)₂ + CO₂ → MgCO₃ + H₂O ieaghg.org

This application represents an innovative strategy to utilize industrial byproducts to enhance the environmental performance of landfills. ijera.com

This compound is also a key component in permeable reactive barriers (PRBs), which can be integrated into landfill containment systems. epa.govdeswater.com While often used to treat groundwater downgradient of a landfill, the principles are applicable to in-situ management. In this context, magnesite (a this compound mineral) has been used specifically to treat manganese contamination in landfill leachate. clu-in.orgepa.gov The addition of this compound to the reactive material helps suppress the solubility of manganese, contributing to its removal from the contaminated water. clu-in.orgepa.gov Field tests at a Superfund site demonstrated that a PRB containing this compound could have a treatment life exceeding 250 years. epa.gov

Recent research has also explored the direct reduction of this compound to methane using renewable hydrogen and a catalyst. acs.orgacs.org While still in experimental stages, this process presents a potential future pathway for valorizing captured carbon from sources like mineralized CO₂ in landfills, converting it into a usable energy source. acs.org

The following table summarizes research findings on the performance of magnesium-based materials in landfill applications:

ApplicationMaterialFunctionKey FindingReference(s)
Permeability Control This compoundForms a low-permeability sealing layer in the landfill cover.Reduces water infiltration and prevents the release of volatile components and gases. clu-in.org
Carbon Sequestration Alkaline Waste (containing Mg-silicates)Reacts with CO₂ in landfill gas to form stable this compound.Confirms the possibility of mitigating CO₂ emissions by sequestering it as a solid carbonate. krishisanskriti.org
Leachate Treatment Magnesite (this compound)Suppresses manganese solubility in a permeable reactive barrier.In-situ field tests demonstrated a potential treatment life of over 250 years for removing metals. epa.gov
Geochemical Interaction Magnesium-bearing mineralsDissolution by carbonic acid formed from landfill gas.Increases concentrations of dissolved magnesium and bicarbonate in affected groundwater. researchgate.net
Methane Production This compoundDirect catalytic hydrogenation to methane.Achieved 100% selectivity for methane production at temperatures below 360 °C. acs.org

Advanced Materials Science and Engineering Applications of Magnesium Carbonate

Development of Composite Materials

Magnesium Carbonate as a Reinforcement Phase in Composites

This compound is utilized as a reinforcing agent in various polymer and metal matrix composites to improve their mechanical and thermal properties. In polymer-based composites, such as those with polylactic acid (PLA) or acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), the inclusion of this compound can lead to a significant enhancement in tensile strength and stiffness. magnesiumking.com This is attributed to better interlayer adhesion and a reduction in microstructural defects. magnesiumking.com For instance, the addition of fine this compound particles to polymer matrices has been shown to improve tensile strength by 10-15%. magnesiumking.com

In the context of natural rubber composites, increasing the amount of this compound particles can enhance vulcanization and result in a material with high hardness. mdpi.com However, it can also lead to increased porosity due to carbon dioxide formation during vulcanization under acidic conditions. mdpi.com Furthermore, this compound enhances the wear resistance of materials, making them suitable for applications like gears and bearings that are subjected to mechanical stress. magnesiumking.com It also improves the thermal stability of polymers by increasing their heat deformation temperature and contributing to flame retardancy through the release of carbon dioxide at high temperatures. magnesiumking.commagnesiumking.com

Magnesium-Carbonate Apatite Bioceramic Composites for Material Engineering

In the realm of biomedical engineering, magnesium-carbonate apatite (Mg-CAp) bioceramic composites are showing great promise as materials for biodegradable bone implants. unimma.ac.idunimma.ac.idaip.org Magnesium itself offers desirable properties such as low density, biocompatibility, and an elastic modulus similar to bone. insightsociety.orgresearcher.liferesearchgate.net However, its high degradation rate in the physiological environment needs to be controlled. researcher.liferesearchgate.net The addition of carbonate apatite (CAp) as a reinforcement phase helps to mitigate this rapid degradation. unimma.ac.idunimma.ac.id

Compared to hydroxyapatite (B223615) (HA), another commonly used bioceramic, carbonate apatite offers better absorption and is less likely to cause the formation of fibrotic tissue. insightsociety.orgresearcher.liferesearchgate.net The synthesis of Mg-CAp composites is often carried out using powder metallurgy techniques. unimma.ac.idresearcher.liferesearchgate.net Research has shown that the fabrication method significantly influences the final properties of the composite. unimma.ac.id For example, a study on Mg-CO3Ap composites fabricated via powder metallurgy indicated that while the material had a density comparable to human bone and good biocompatibility, its mechanical strength and corrosion resistance needed improvement. researcher.life The study also noted that the alkaline environment created by the corrosion by-products could be beneficial for bone and wound healing. researcher.life

Functionally graded carbonate apatite containing magnesium (FGMgCO3Ap) has been synthesized to further improve the biological properties of bone substitute materials. nih.gov This material exhibits a gradient distribution of magnesium, which has been shown to accelerate the adhesion of osteoblasts, the cells responsible for bone formation. nih.gov

Advanced Manufacturing Techniques for this compound Composites (e.g., Extrusion, Sintering)

Various advanced manufacturing techniques are employed to fabricate this compound composites, with the goal of optimizing their physical and mechanical properties. Sintering and extrusion are two common methods used for the consolidation of these materials. insightsociety.orgresearcher.liferesearchgate.net

Sintering involves heating the compacted powder to a temperature below its melting point to induce bonding between the particles. However, in the case of Mg-CAp composites, conventional sintering can lead to the decomposition of carbonate apatite at elevated temperatures (450-650°C), which can weaken the mechanical properties of the final product. insightsociety.orgresearchgate.net Spark plasma sintering (SPS) has been investigated as an alternative that can improve densification and hardness while reducing the corrosion rate compared to conventional sintering. researchgate.net

Extrusion is another technique that has shown significant advantages. insightsociety.orgresearcher.liferesearchgate.net This process involves pushing the material through a die to create a desired shape. Studies comparing sintering and extrusion for Mg/5CA composites have demonstrated that extrusion leads to a higher relative density, finer and more elongated grains, and a tighter bond between the magnesium and carbonate apatite particles. insightsociety.orgresearcher.liferesearchgate.net This results in improved mechanical properties, including hardness and compressive strength, as well as a decreased degradation rate. insightsociety.orgresearcher.liferesearchgate.net The extrusion process helps to prevent the decomposition of carbonate apatite that can occur during sintering. insightsociety.orgresearcher.liferesearchgate.net The combination of warm compaction followed by extrusion is considered a promising fabrication route for developing Mg/5CA for biodegradable implant applications. insightsociety.org

Manufacturing Technique Effect on Mg/5CA Composite Properties Reference
Sintering Can lead to carbonate decomposition, weakening mechanical properties. insightsociety.orgresearchgate.net
Spark Plasma Sintering (SPS) Increases relative density and hardness, reduces corrosion rate compared to conventional sintering. researchgate.net
Extrusion Increases relative density, refines grain structure, improves mechanical properties and decreases degradation rate. insightsociety.orgresearcher.liferesearchgate.net

Catalytic Applications and Catalyst Support Development

This compound/Magnesium Oxide Systems in Carbon Reforming Processes

This compound and its decomposition product, magnesium oxide (MgO), play a significant role in carbon reforming processes, particularly in the context of reducing greenhouse gas emissions. researchgate.net The calcination of this compound to produce MgO is an energy-intensive process that releases a large amount of carbon dioxide. researchgate.net However, when this process is carried out in the presence of biomass and waste plastics, a significant reduction in carbon dioxide and methane (B114726) emissions can be achieved. researchgate.net The reaction intermediates, the this compound–magnesium oxide system, can act as catalysts for the endothermic conversion of carbon into syngas or hydrogen, with minimal carbon deposition. researchgate.net

Catalytic Activity in CO2 Hydrogenation and Synthesis of Organic Carbonates

Magnesium-based materials are also being explored for their catalytic activity in the hydrogenation of carbon dioxide to produce valuable chemicals like methane and methanol. mdpi.com MgO, due to its basicity, can adsorb CO2, forming carbonate species on its surface. mdpi.comresearchgate.net This is a key step in the catalytic cycle. For CO2 methanation, the formation of these carbonate species is considered beneficial. mdpi.com The hydrogenation of these surface carbonates then leads to the formation of methane. researchgate.nethereon.de Studies have shown that methane can be formed directly from the reductive calcination of mineral magnesite (a form of this compound) in a hydrogen atmosphere. mdpi.com

In the synthesis of organic carbonates, magnesium compounds can act as effective catalysts. For instance, a ligand-free magnesium catalyst has been used for the efficient reduction of both cyclic and linear organic carbonates to valuable alcohols, providing an indirect pathway for CO2 conversion. acs.org Furthermore, CaO–MgO mixed oxide catalysts have demonstrated high efficiency in the synthesis of propylene (B89431) carbonate from urea (B33335) and propylene glycol. nih.gov The catalytic performance is influenced by the basicity of the catalyst, which can be tailored by adjusting the synthesis conditions. nih.gov

Catalytic Process Role of this compound/Oxide Key Findings Reference
Carbon Reforming Acts as a catalyst system to convert carbon into syngas and hydrogen.Up to 99% reduction in CO2 and methane emissions when calcination is performed with biomass/waste plastics. researchgate.net
Dry Reforming of Methane (DRM) MgO support for Ni catalysts enhances CO2 capture and reduces coke formation.High basicity of MgO accelerates the reaction and improves catalyst stability. beilstein-journals.org
CO2 Hydrogenation (Methanation) MgO adsorbs CO2 to form surface carbonates, which are then hydrogenated to methane.Carbonate formation is beneficial for CO2 methanation. mdpi.comresearchgate.net
Organic Carbonate Synthesis Catalyzes the reduction of organic carbonates and the synthesis of new ones.Efficient conversion of carbonates to alcohols and high-yield synthesis of propylene carbonate. acs.orgnih.gov

Design Principles for Magnesium-Based Heterogeneous Catalysts

The design of effective magnesium-based heterogeneous catalysts hinges on a knowledge-based approach that deeply examines mechanistic and material characteristics to enhance catalytic performance. acs.org Key to this is the use of magnesium oxide (MgO), often derived from this compound, as a catalyst support material. mdpi.commdpi.com The basicity of MgO allows for the creation of bifunctional catalysts with a significant capacity for adsorbing CO2. mdpi.comresearchgate.net

The core design principles involve:

Active Site Uniqueness: The electronic and geometric structures of the active sites on the catalyst must be distinct. rsc.org

Support Interaction: The interaction between the metal nanoparticles and the MgO support is crucial. MgO, being a non-reducible oxide, tends to donate electrons, which alters the morphology and performance of the catalyst. aip.org This interaction can also stabilize metal nanoclusters, preventing them from coalescing and losing activity. aip.org

CO2 Activation: For reactions like CO2 hydrogenation, the basic MgO support activates CO2 through chemisorption, forming carbonate species. mdpi.comresearchgate.net This is beneficial in processes like CO2 methanation. mdpi.com

Thermodynamic Considerations: The thermodynamic properties of the material can be indirectly altered by catalyst design, which in turn affects the reaction pathways. mdpi.com

Catalyst Doping: The introduction of transition metals, metal oxides, and halides can significantly improve the kinetics of hydrogenation and dehydrogenation processes. mdpi.com For instance, doping with certain halides can lower the desorption temperatures required. mdpi.com

Computational models play a significant role in modern catalyst design, helping to optimize catalyst structures by analyzing features of the catalyst surface and reaction energetics. rsc.org The goal is to create tailor-made catalysts that are robust, highly active, and selective for specific chemical transformations. mdpi.comresearchgate.net

Functional Materials Engineering

This compound is a promising material for medium-temperature thermochemical energy storage (TCES) systems, particularly for applications in the 400–600 °C range. mdpi.com This is due to its reversible decomposition and carbonation reaction (MgCO₃ ↔ MgO + CO₂), which has a theoretical energy storage potential of 1387 J/g. mdpi.comresearchgate.netdoaj.orglboro.ac.ukresearchgate.net

The process involves an endothermic decomposition (charging) of this compound to magnesium oxide and carbon dioxide, storing thermal energy. The stored energy is then released through an exothermic carbonation (discharging) reaction. mdpi.comresearchgate.netdoaj.org

Key Research Findings:

Decomposition Behavior: Experimental studies using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have shown that hydrated this compound (MgCO₃·xH₂O) undergoes a three-step thermal decomposition. mdpi.comresearchgate.netdoaj.orglboro.ac.uk The total decomposition enthalpy is approximately 1050 J/g under a nitrogen atmosphere. mdpi.comdoaj.orglboro.ac.uk

Influence of Atmosphere: The presence of a CO₂ atmosphere alters the decomposition process, necessitating a higher final temperature of around 630 °C to complete the decarbonation. mdpi.comresearchgate.netdoaj.orglboro.ac.uk

Charging and Discharging: The charging input power can vary significantly, from 4 to 8136 W/kg, depending on the isothermal temperature. mdpi.comresearchgate.netdoaj.orglboro.ac.uk However, the carbonation (discharging) of MgO has proven to be slow and problematic at pressures up to 40 bar in a pure CO₂ atmosphere, which currently limits its practical application. mdpi.comresearchgate.netdoaj.orglboro.ac.ukresearchgate.net

System Design: Research has explored the use of magnesium (hydro) carbonates mixed with silica (B1680970) gel for both day/night and seasonal thermal energy storage. repec.org These systems can utilize solar heat for charging and can be integrated into heating systems for buildings. repec.org

Table 1: Thermal Properties of this compound for TCES

PropertyValueSource
Turning Temperature396 °C mdpi.comresearchgate.netdoaj.orglboro.ac.ukresearchgate.net
Theoretical Energy Storage Potential1387 J/g mdpi.comresearchgate.netdoaj.orglboro.ac.ukresearchgate.net
Experimental Decomposition Enthalpy (due to CO₂ loss)1030–1054 J/g mdpi.comresearchgate.netdoaj.orglboro.ac.uk
Decomposition Temperature Range (under N₂)374 °C - 467 °C mdpi.com
Final Decomposition Temperature (under CO₂)~630 °C mdpi.comresearchgate.netdoaj.orglboro.ac.uk

This compound is a multifunctional additive in the polymer and elastomer industries, serving as a reinforcing agent, flame retardant, and smoke suppressant. magnesiumking.comrxchemicals.comnanorh.comcsmcri.res.in

As a Reinforcing Agent:

In plastics like polylactic acid (PLA) and acrylonitrile butadiene styrene (ABS), fine this compound particles can enhance tensile strength and stiffness by 10-15% by promoting better interlayer adhesion. magnesiumking.com

It improves the wear resistance of materials used in applications like gears and bearings. magnesiumking.com

In rubber manufacturing, it enhances elasticity and wear resistance. magnesiumking.com Light this compound, in particular, can significantly improve the wear performance of chloroprene (B89495) rubber (CR) and nitrile rubber (NBR). magnesiumking.com

It acts as a processing aid by reducing viscosity and improving compound flow. magnesiumking.com

As a Flame Retardant and Smoke Suppressant:

this compound's flame retardancy stems from its endothermic decomposition. When heated, it releases carbon dioxide and, in the case of basic this compound, water vapor. magnesiumking.commagnesiumking.commagnesiumking.commeixi-mgo.com

This process absorbs heat, cools the material's surface, and dilutes the concentration of oxygen, thereby suppressing combustion. magnesiumking.commeixi-mgo.com

It promotes the formation of a char layer on the material's surface, which acts as a thermal barrier. meixi-mgo.comakrochem.com

Hydrated magnesium calcium carbonate and hydromagnesite (B1172092) (4MgCO₃·Mg(OH)₂·5H₂O) are particularly effective as flame retardants and smoke suppressants in thermoplastics and elastomers. knowde.comresearchgate.net

It is widely used in PVC, PE, and PP to improve their fire safety performance. magnesiumking.commeixi-mgo.com

Table 2: Functions of this compound in Polymers and Elastomers

FunctionMechanismPolymer/Elastomer ExamplesSource
Reinforcement Improves interlayer adhesion, enhances elasticity and wear resistance.PLA, ABS, CR, NBR magnesiumking.commagnesiumking.commagnesiumking.com
Flame Retardancy Endothermic decomposition releases CO₂ and H₂O, cooling the material and diluting oxygen.PVC, PE, PP magnesiumking.commagnesiumking.commagnesiumking.commeixi-mgo.com
Smoke Suppression Release of non-flammable gases (CO₂) reduces smoke density.PVC, CPE, Chlorinated Elastomers meixi-mgo.comknowde.comnuovasima.it

This compound is a crucial precursor for the production of high-purity magnesium oxide (MgO), a key component in advanced ceramic materials. csmcri.res.inmeixi-mgo.com The calcination of this compound is a primary method for producing MgO. ggsceramic.commagnesiumking.compreciseceramic.com

Production of High-Purity Magnesium Oxide:

High-purity MgO, generally defined as having a purity greater than 99%, is essential for applications in electronics, aerospace, and advanced ceramics due to its high melting point, good insulation, and magnetic properties. meixi-mgo.com

The production process involves the thermal decomposition of this compound. meixi-mgo.comggsceramic.com The properties of the resulting MgO, such as surface area and reactivity, are influenced by the thermal treatment during calcination. preciseceramic.com

One common method is the soda ash method, where a soda ash solution is added to brine to precipitate heavy this compound, which is then pyrolyzed to basic this compound and finally calcined to produce light, high-purity MgO. meixi-mgo.com

The purity of the initial this compound is critical, as impurities like calcium oxide can form low-melting eutectic compounds at high temperatures, which is detrimental to the performance of refractory materials. meixi-mgo.com

Role in Advanced Ceramics:

Magnesium oxide is classified as a ceramic material due to its non-metallic nature and ability to withstand very high temperatures. ggsceramic.com

MgO ceramics are used in applications requiring high thermal resistance, such as furnaces and kilns, and as electrical insulators in electronics. ggsceramic.com

In ceramic glazes, this compound acts as a refractory material. heartyceramic.com It can create a matte finish by inhibiting the smooth melting of the glaze. heartyceramic.com

Due to its fine particle size, it can also cause glazes to crawl by increasing shrinkage and melt surface tension. heartyceramic.com

Magnesium oxide derived from the carbonate is also used in the manufacture of enamels and porcelain to enhance surface brightness. rxchemicals.com

Q & A

Q. What experimental methods are used to assess the solubility of magnesium carbonate in aqueous systems?

this compound exhibits low solubility in neutral water, as predicted by solubility rules (all carbonates except alkali metal salts are insoluble) . Quantitative analysis using solubility product constants (Ksp) is critical. For example, Ksp values for hydrated forms like MgCO3·3H2O (2.38 × 10<sup>−6</sup>) and MgCO3·5H2O can be referenced from solubility tables . Researchers should conduct gravimetric or titrimetric analyses under controlled pH and temperature, as solubility increases in acidic conditions due to CO2 liberation .

Q. How can this compound be identified and quantified in mixed mineral matrices?

The United States Pharmacopeia (USP) outlines standardized protocols:

  • Identification : Dissolve in HCl, observe effervescence (CO2 release), and confirm Mg<sup>2+</sup> via precipitation with ammonium phosphate .
  • Assay : Acid digestion followed by complexometric titration or atomic absorption spectroscopy (AAS) to quantify MgO content (40–43.5% w/w) .

Q. What are the key safety considerations for handling this compound in laboratory settings?

this compound is classified as a BM-3DG chemical under GreenScreen® due to moderate neurotoxicity and data gaps in endocrine/respiratory effects . Researchers should implement hazard controls (e.g., fume hoods for fine powders) and monitor exposure limits. Combustibility risks (WGK 3 classification) require inert storage conditions .

Advanced Research Questions

Q. How can experimental design optimize this compound synthesis for tailored properties?

  • Screening Factors : Use Plackett-Burman (P-B) designs to prioritize influential variables (e.g., MgSO4, temperature) in microbial media .
  • Response Surface Methodology (RSM) : Apply Central Composite Design (CCD) to model nonlinear interactions between factors like pH and precursor concentration .
  • Uniform Design : For multivariate ion optimization (e.g., Mg<sup>2+</sup>, CO3<sup>2−</sup>), this method reduces trial numbers while maximizing data coverage .

Q. What mechanisms explain magnesium incorporation into amorphous calcium carbonates (ACC)?

Multicarboxylic molecules (e.g., polypeptides) modulate Mg<sup>2+</sup>/Ca<sup>2+</sup> binding via adjacent functional groups, enhancing Mg retention in ACC . Researchers can use molecular dynamics simulations to predict impurity levels and design biomimetic templates for high-Mg ACC synthesis.

Q. How do soil stabilization studies resolve contradictions in this compound efficacy?

In subgrade stabilization, conflicting CBR (California Bearing Ratio) results arise from variable soil composition. A systematic approach includes:

  • Factor Isolation : Test MgCO3 (1.5% w/w) with additives like bottom ash to isolate mechanical vs. chemical effects .
  • Data Normalization : Compare CBR values against baseline soil properties (e.g., plasticity index) to account for intrinsic variability .

Q. What methodologies address thermal decomposition kinetics of this compound?

Thermogravimetric-differential thermal analysis (TG-DTA) reveals stepwise dehydration and CO2 loss. For example, basic this compound transitions to MgO above 100°C, with decomposition enthalpy quantified via calorimetry . Kinetic models (e.g., Flynn-Wall-Ozawa) can derive activation energies for process optimization.

Q. How do drug interactions involving this compound inform clinical study designs?

this compound in antacids alters pharmacokinetics of co-administered drugs (e.g., tetracyclines). Researchers should:

  • In Vitro Testing : Simulate gastric pH to assess adsorption/chelation effects .
  • Crossover Trials : Control for inter-patient variability by randomizing MgCO3 administration phases .

Q. What environmental trade-offs exist in this compound production from industrial waste?

Steelmaking slag processing yields MgCO3 but requires energy-intensive steps (e.g., ammonium sulfate calcination). Life cycle assessments (LCAs) should compare:

  • Resource Efficiency : Mg recovery rates vs. reagent consumption .
  • Emissions : CO2 sequestration potential vs. process-related GHG outputs .

Q. How can machine learning enhance predictive models for this compound applications?

Integrate multivariate datasets (e.g., synthesis conditions, ion concentrations) into neural networks to predict:

  • Crystallinity : Correlate reaction temperature with XRD peak broadening .
  • Bioavailability : Model Mg<sup>2+</sup> release kinetics in drug formulations using dissolution profiles .

Data Contradictions and Gaps

  • GreenScreen® Data Gaps : Endocrine activity and respiratory sensitization data for MgCO3 are incomplete, limiting hazard classification certainty .
  • Soil Stabilization Variability : Optimal MgCO3 dosage varies with clay mineralogy, necessitating site-specific trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.